molecular formula C15H14Cl2N2O2 B4431239 2-(4-chloro-3-methylphenoxy)-N-(5-chloro-2-pyridinyl)propanamide

2-(4-chloro-3-methylphenoxy)-N-(5-chloro-2-pyridinyl)propanamide

Cat. No. B4431239
M. Wt: 325.2 g/mol
InChI Key: ZMEJIZLRBQAYAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-3-methylphenoxy)-N-(5-chloro-2-pyridinyl)propanamide is a synthetic compound that has been extensively studied for its scientific research applications. It is commonly known as Pyridaben, which is a pesticide that is widely used in agriculture to control mites and other pests. This compound has also been studied for its potential use in medical research as a potential therapeutic agent for various diseases.

Mechanism of Action

Pyridaben exerts its biological effects by inhibiting the activity of mitochondrial complex I, which is involved in the production of ATP. This leads to the disruption of cellular energy metabolism and the induction of cell death. Pyridaben has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2, which is involved in the inflammatory response.
Biochemical and Physiological Effects:
Pyridaben has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Pyridaben has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

Pyridaben has several advantages for use in lab experiments. It is a synthetic compound that is readily available and easy to synthesize. Pyridaben has also been extensively studied for its biological activities, making it a well-characterized compound for use in research. However, Pyridaben also has limitations, including its potential toxicity and the need for further research to fully understand its mechanisms of action.

Future Directions

There are several potential future directions for research on Pyridaben. One area of research is the development of Pyridaben derivatives with improved biological activity and reduced toxicity. Another area of research is the study of Pyridaben in combination with other therapeutic agents for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanisms of action of Pyridaben and its potential use in medical research.

Scientific Research Applications

Pyridaben has been extensively studied for its potential use in medical research. It has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Pyridaben has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(5-chloropyridin-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O2/c1-9-7-12(4-5-13(9)17)21-10(2)15(20)19-14-6-3-11(16)8-18-14/h3-8,10H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMEJIZLRBQAYAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)NC2=NC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.